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molecular formula C10H16BrN3OS B8538873 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol

Cat. No. B8538873
M. Wt: 306.23 g/mol
InChI Key: ROPXNDLDCQKMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08907098B2

Procedure details

100 mg (0.37 mmol) of 1-(4-bromothiazol-2-yl)piperidin-4-one from step a and 22 μl (0.37 mmol) of 2-aminoethanol were suspended in 7 ml of THF, stirred at room temperature for 1 h, 21 μl (0.37 mmol) of glacial acetic acid and 164 mg (0.74 mmol) of sodium triacetoxyborohydride were added. The mixture was stirred at room temperature overnight, water and EA were added, the mixture was adjusted to pH 12 using a concentrated NaOH solution and extracted by shaking with EA. The organic phase was dried over sodium sulfate, filtered and evaporated.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step Two
Quantity
21 μL
Type
reactant
Reaction Step Three
Quantity
164 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([N:7]2[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)[S:5][CH:6]=1.[NH2:14][CH2:15][CH2:16][OH:17].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>C1COCC1.CC(=O)OCC.O>[Br:1][C:2]1[N:3]=[C:4]([N:7]2[CH2:12][CH2:11][CH:10]([NH:14][CH2:15][CH2:16][OH:17])[CH2:9][CH2:8]2)[S:5][CH:6]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1N=C(SC1)N1CCC(CC1)=O
Step Two
Name
Quantity
22 μL
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
21 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
164 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1N=C(SC1)N1CCC(CC1)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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